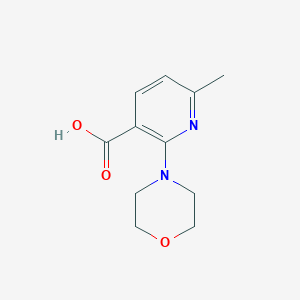

6-Methyl-2-morpholinonicotinic acid

描述

Significance of Nicotinic Acid and its Heterocyclic Derivatives in Contemporary Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of modern chemical and pharmaceutical research. nih.govchemistryjournal.netresearchgate.net These pyridine-based compounds are not only vital to biological processes but also serve as versatile scaffolds for the development of new therapeutic agents and materials. nih.govchemistryjournal.netresearchgate.net The inherent chemical properties of the nicotinic acid structure allow for extensive modifications, leading to a vast array of derivatives with diverse applications. nih.gov

Historically, nicotinic acid has been instrumental in treating pellagra and, in pharmacological doses, in managing dyslipidemia by affecting lipid metabolism. nih.govnih.gov Contemporary research, however, has expanded to explore the potential of its derivatives in a multitude of therapeutic areas. chemistryjournal.netresearchgate.net Scientists have successfully synthesized derivatives with analgesic, anti-inflammatory, and antioxidant properties. chemistryjournal.net Furthermore, structural modifications of the nicotinic acid core are being investigated for their potential in addressing conditions like Alzheimer's disease and for their use in creating novel materials. chemistryjournal.nettaylorandfrancis.com

The development of nicotinic acid derivatives is a dynamic field, with ongoing research into new synthetic routes and the exploration of different crystal forms, or polymorphs, which can influence a compound's solubility and dissolution rate. nih.gov This continuous investigation underscores the enduring importance of nicotinic acid and its derivatives in the scientific community.

Overview of the Morpholine (B109124) Moiety's Role in Organic Synthesis and Medicinal Chemistry Scaffolds

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs. nih.govnih.govresearchgate.net This six-membered heterocycle, containing both an ether and an amine group, offers a unique combination of advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and contribute to a wide range of biological activities. nih.govresearchgate.net

The versatility of the morpholine scaffold stems from its facile synthetic introduction and its ability to be readily functionalized. nih.govnih.gov In drug design, the morpholine moiety is often considered an integral part of the pharmacophore, directly interacting with biological targets to enhance potency and selectivity. nih.govresearchgate.net A significant body of research has demonstrated that incorporating a morpholine ring can lead to compounds with desirable drug-like properties. nih.govresearchgate.net

The applications of morpholine derivatives are extensive, with their use as building blocks for a variety of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. e3s-conferences.org The continuous exploration of new synthetic strategies for morpholine-containing compounds highlights its importance in developing novel bioactive molecules for drug discovery projects. nih.gove3s-conferences.org

Positioning of 6-Methyl-2-morpholinonicotinic Acid as a Subject of Academic Inquiry and its Relationship to Analogous Structures

The compound this compound is a specific derivative that combines the structural features of both nicotinic acid and morpholine. Its academic inquiry is rooted in understanding how the addition of a methyl group and a morpholine ring to the nicotinic acid backbone alters its chemical and potentially its biological properties. The study of analogous structures, such as 6-Methyl-nicotinic acid and other substituted nicotinic acids, provides a framework for this investigation. nih.gov

Research into related compounds, such as 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides, demonstrates the scientific interest in the 6-methylnicotinoyl scaffold as a basis for developing new therapeutic agents. nih.gov In this particular study, derivatives were synthesized and evaluated for their anti-tumor activity, with some compounds showing promising results as Nur77 modulators. nih.gov This indicates that the 6-methylnicotinic acid core is a viable starting point for creating structurally diverse molecules with potential biological applications.

The investigation of mixed ligand metal complexes involving nicotinamide (B372718) (an amide of nicotinic acid) further illustrates the broad interest in how these structures coordinate with other molecules and the resulting biological activity. researchgate.net The study of this compound, therefore, contributes to the broader understanding of structure-activity relationships within the vast family of nicotinic acid derivatives.

Structure

3D Structure

属性

IUPAC Name |

6-methyl-2-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8-2-3-9(11(14)15)10(12-8)13-4-6-16-7-5-13/h2-3H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMJPKWZQVJGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221201 | |

| Record name | 6-Methyl-2-(4-morpholinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-81-5 | |

| Record name | 6-Methyl-2-(4-morpholinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933728-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(4-morpholinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methyl 2 Morpholinonicotinic Acid and Analogous Structures

Strategic Approaches for the Construction of the Pyridine (B92270) Core of 6-Methyl-2-morpholinonicotinic Acid

The formation of the substituted pyridine core is a critical phase in the synthesis of this compound. Two principal strategies are prominently utilized: the selective oxidation of alkyl-substituted pyridines and the derivatization of halogenated nicotinic acid precursors.

A key intermediate in the synthesis of the target molecule is 6-methylnicotinic acid. A common method for its preparation involves the selective oxidation of 2-methyl-5-alkylpyridines. For instance, 2-methyl-5-ethylpyridine can be selectively oxidized to 6-methylnicotinic acid. google.com This process typically employs strong oxidizing agents like nitric acid or potassium permanganate. google.comresearchgate.net

One patented method describes the non-catalytic oxidation of 2-methyl-5-alkylpyridines (where the alkyl group contains 2 to 8 carbon atoms) using nitric acid with a concentration of 70 to 100 weight percent. google.com The reaction is conducted at temperatures ranging from 250 to 325°F under superatmospheric pressure to maintain the reactants in a liquid phase. google.com The molar ratio of nitric acid to the pyridine substrate is typically between 6 and 15. google.com This approach allows for high yields of 6-methylnicotinic acid. google.com

Another approach involves the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid at elevated temperatures (140°C to 225°C). google.com In this process, water and/or diluted nitric acid are continuously distilled off. google.com

The choice of oxidizing agent and reaction conditions is crucial for achieving high selectivity and yield. For example, the oxidation of 3-picoline to nicotinic acid has been studied with various catalysts, including vanadium-based systems, which can influence the efficiency and selectivity of the reaction. nih.gov

Table 1: Oxidation of 2-Methyl-5-alkylpyridines to 6-Methylnicotinic Acid

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methyl-5-ethylpyridine | Nitric Acid | 250-325°F, superatmospheric pressure | 6-Methylnicotinic Acid | google.com |

| 2-Methyl-5-ethylpyridine | Nitric Acid / Sulfuric Acid | 140-225°C | Methyl 6-methylnicotinate (B8608588) | google.com |

An alternative and widely used strategy involves the derivatization of halogenated nicotinic acid precursors, such as 2-chloronicotinic acid. researchgate.netresearchgate.net This intermediate is valuable as the chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions. 2-chloronicotinic acid itself can be synthesized through various routes, including the chlorination of nicotinic acid N-oxide or the substitution of the hydroxyl group of 2-hydroxynicotinic acid. wikipedia.orgpatsnap.com

The synthesis of 2-chloronicotinic acid can also be achieved through a process involving the hydrolysis of 2-chloronicotinic acid chloride, which is obtained from the reaction of nicotinic acid-N-oxide with a chlorinating agent like phosphorus oxychloride. google.com

Introduction of the Morpholine (B109124) Moiety onto the Pyridine Scaffold

Once the pyridine core with a suitable leaving group at the 2-position is established, the next crucial step is the introduction of the morpholine moiety.

The attachment of the morpholine ring is typically achieved through a nucleophilic aromatic substitution reaction. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring and displacing the leaving group, which is commonly a halogen like chlorine. researchgate.netnih.gov

The reaction of 2-chloronicotinic acid or its ester derivative with morpholine is a standard procedure. researchgate.netresearchgate.net This bimolecular nucleophilic substitution (SNAr) is a fundamental reaction in the synthesis of such derivatives. nih.gov

Optimizing the reaction conditions for the incorporation of morpholine is essential for maximizing the yield and purity of the desired product. Factors such as the solvent, temperature, and the presence of a base can significantly influence the reaction outcome.

For the synthesis of 2-morpholinonicotinic acid from methyl 2-chloronicotinate, the reaction with morpholine is often carried out in the presence of hydrochloric acid and water at an elevated temperature, such as 100°C. researchgate.net The optimization of these conditions has been a key factor in achieving high yields. researchgate.net The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group on the nicotinic acid scaffold provides a versatile handle for various functional group interconversions, allowing for the synthesis of a wide range of derivatives. fiveable.mesolubilityofthings.com These transformations are crucial for modifying the properties of the final molecule.

Common interconversions include the transformation of the carboxylic acid into esters, amides, or alcohols. solubilityofthings.comimperial.ac.uk For instance, the carboxylic acid can be converted to an ester (esterification) by reacting it with an alcohol in the presence of an acid catalyst. libretexts.org This is often a preliminary step to protect the carboxylic acid during subsequent reactions or to modify the compound's solubility and reactivity. researchgate.net

Conversely, an ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. libretexts.org The reduction of the carboxylic acid or its ester derivative using reducing agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding primary alcohol. fiveable.meimperial.ac.uk

These functional group interconversions are fundamental tools in organic synthesis, enabling the precise tailoring of the molecular structure to achieve desired chemical and biological properties.

Esterification and Hydrolysis Processes in the Synthesis of Acid and Ester Forms

The synthesis of nicotinic acid derivatives, such as this compound, often involves the interconversion between the carboxylic acid and its corresponding ester form. These transformations, esterification and hydrolysis, are fundamental steps that facilitate purification, reaction with other functional groups, or the final formulation of the target molecule.

Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A prevalent method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used as the solvent, or water is removed as it is formed. masterorganicchemistry.com

A specific application of this method is in the synthesis of methyl 6-methylnicotinate, a structural analog of the target compound. In a documented procedure, 6-methylnicotinic acid is heated at reflux with methanol (B129727) and a catalytic amount of sulfuric acid for an extended period to yield the methyl ester. chemicalbook.com The process involves adjusting the pH after the reaction to isolate the product, which can be extracted with an organic solvent. chemicalbook.com

| Reactant | Reagents | Reaction Time | Conditions | Yield |

|---|---|---|---|---|

| 6-Methylnicotinic acid | Methanol (solvent), Sulfuric acid (catalyst) | 17 hours | Reflux | 75% |

Alternative esterification methods avoid the use of strong acids and equilibrium limitations. One such approach involves converting the carboxylic acid to a more reactive derivative, like an acid chloride, using thionyl chloride (SOCl₂). mdpi.com This intermediate then readily reacts with an alcohol to form the ester. mdpi.com Other modern reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), can also facilitate the direct esterification of carboxylic acids with alcohols under mild conditions. researchgate.net

Hydrolysis

Hydrolysis is the reverse of esterification, cleaving an ester to yield a carboxylic acid and an alcohol. This reaction is most commonly achieved through base-catalyzed saponification, using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH). The mechanism, typically referred to as base-catalyzed acyl-oxygen cleavage (BAc2), involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. stackexchange.com This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (e.g., methoxide) as a leaving group and forming the carboxylic acid, which is deprotonated under the basic conditions to yield a carboxylate salt. stackexchange.com

An alternative, though less common, mechanism is base-catalyzed alkyl-oxygen cleavage (BAl2), where the hydroxide ion performs an SN2 attack on the alkyl carbon of the ester group. stackexchange.com This pathway is generally favored only for esters with sterically hindered carbonyl carbons that impede the standard BAc2 attack, and where the alkyl group is susceptible to SN2 reaction (e.g., a methyl group). stackexchange.com

The choice between esterification and hydrolysis is crucial in a synthetic sequence, allowing for the protection of the carboxylic acid moiety or its regeneration for subsequent reactions.

Exploration of Green Chemistry Principles in Synthetic Pathways for Nicotinic Acid Derivatives

The synthesis of nicotinic acid and its derivatives is increasingly being evaluated through the lens of green chemistry to minimize environmental impact and enhance safety and efficiency. mdpi.com The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for this assessment. mdpi.com

Key Green Chemistry Principles in Nicotinic Acid Synthesis:

Waste Prevention and Atom Economy : Traditional industrial syntheses of nicotinic acid often involve the oxidation of alkylpyridines (like 3-picoline or 5-ethyl-2-methylpyridine) with stoichiometric oxidants such as nitric acid. nih.govresearchgate.net These processes can generate significant waste and environmentally harmful by-products, including nitrous oxide (N₂O), a potent greenhouse gas. nih.govresearchgate.net The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is poorly served by such methods. acs.org Greener alternatives focus on catalytic gas-phase oxidation of 3-picoline using air as the oxidant, which forms water as the primary byproduct, significantly improving atom economy and reducing pollution. chimia.ch

Safer Solvents and Auxiliaries : Many organic reactions rely on volatile and often toxic solvents. A key goal of green chemistry is to replace these with safer alternatives or eliminate them entirely. acs.org For instance, the use of carcinogenic solvents like benzene (B151609) or chlorinated solvents is discouraged. imist.ma In the context of nicotinic acid derivatives, research has demonstrated the use of more environmentally benign solvents like tert-amyl alcohol in enzyme-catalyzed reactions. rsc.org The ultimate green solvent is water, and while its use can be challenging for poorly soluble organic compounds, it remains a key target for sustainable synthesis. mdpi.com

Catalysis over Stoichiometric Reagents : Catalytic processes are inherently superior to stoichiometric ones as they reduce waste. nih.gov The shift from using stoichiometric oxidizing agents to catalytic systems (e.g., V₂O₅/TiO₂) for the oxidation of 3-picoline is a prime example of this principle in action. chimia.ch Furthermore, biocatalysis, using enzymes, represents a powerful green chemistry tool. Enzymes operate under mild conditions (temperature and pressure) and exhibit high specificity. rsc.org For example, the lipase (B570770) Novozym® 435 has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) in a continuous-flow microreactor, achieving high yields in short reaction times. rsc.orgrsc.org

By applying these principles, the synthesis of complex molecules like this compound and its analogs can be made more sustainable, cost-effective, and environmentally responsible.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Reference |

|---|---|---|---|

| Waste Prevention / Atom Economy | Oxidation of alkylpyridines with stoichiometric HNO₃, producing N₂O. | Catalytic gas-phase oxidation of 3-picoline with air. | nih.govresearchgate.netchimia.ch |

| Safer Solvents | Use of toluene (B28343) or chlorinated solvents. | Use of tert-amyl alcohol, water, or solvent-free conditions. | mdpi.comrsc.orgrsc.org |

| Catalysis | Use of stoichiometric reagents (e.g., KMnO₄, HNO₃). | Heterogeneous catalysts (e.g., V₂O₅/TiO₂) or enzymes (e.g., Novozym® 435). | chimia.chrsc.org |

| Reduce Derivatives | Multi-step synthesis requiring protection/deprotection of functional groups. | Enzymatic synthesis targeting specific functional groups, avoiding the need for protection. | acs.org |

Chemical Transformations and Reactivity Profiles of 6 Methyl 2 Morpholinonicotinic Acid

Reactivity of the Carboxylic Acid Functionality (e.g., Amidation, Esterification, Decarboxylation)

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of amides and esters, as well as decarboxylation reactions.

Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. While direct amidation of 6-Methyl-2-morpholinonicotinic acid is not extensively documented in the public domain, it can be readily achieved using standard peptide coupling reagents. These methods involve the in-situ activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Esterification: The formation of esters from this compound is a common and crucial reaction, often used as a protecting group strategy during synthesis or to modulate the pharmacokinetic properties of the final compound. The synthesis of 2-morpholinonicotinic acid, a closely related compound, involves an initial esterification of the parent 2-chloronicotinic acid. researchgate.net This suggests that similar standard esterification protocols, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), would be effective for this compound. youtube.comorganic-chemistry.org Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters. A variety of reagents and conditions have been reported for the esterification of nicotinic acid derivatives, as summarized in the table below. researchgate.netnih.gov

| Reagent/Catalyst | Conditions | Product | Reference |

| Methanol (B129727), (COCl)₂, DMF, Triethylamine | 40 °C | Methyl 2-morpholinonicotinate | researchgate.net |

| SOCl₂, DMF, then 4-nitrophenol, triethylamine | Room Temperature | 4-nitrophenyl isonicotinate | nih.gov |

| SOCl₂, DMF, then N-hydroxysuccinimide, triethylamine | Room Temperature | N-hydroxysuccinimidyl picolinate | nih.gov |

| Alcohol, H₂SO₄ | Heating | Alkyl nicotinate (B505614) | google.com |

Decarboxylation: The removal of the carboxylic acid group via decarboxylation can be a significant transformation. For nicotinic acid derivatives, decarboxylation typically requires heating, often in the presence of a catalyst. nih.govyoutube.com For instance, heating isocinchomeronic acid (a pyridine (B92270) dicarboxylic acid) in various solvents like water, concentrated sulfuric acid, or cyclohexanone (B45756) at temperatures above 180°C leads to decarboxylation to form niacin. google.comgoogle.com The specific conditions for the decarboxylation of this compound are not reported, but would likely require forcing conditions due to the stability of the aromatic pyridine ring. The presence of the electron-donating morpholino group might slightly influence the reaction conditions compared to unsubstituted nicotinic acid.

| Starting Material | Conditions | Product | Reference |

| Isocinchomeronic acid | Heat (>180°C) in water, conc. H₂SO₄, or cyclohexanone | Niacin | google.com |

| Pyridinedicarboxylic acid | High-temperature liquid water (150-250°C) | Nicotinic acid | google.com |

| Nicotinic acid | Heating with copper chromite | Pyridine | nih.gov |

Chemical Modifications and Transformations Involving the Morpholine (B109124) Ring System

The morpholine ring in this compound is a saturated heterocycle that is generally stable to many reaction conditions. Its introduction onto the pyridine ring is typically achieved through nucleophilic aromatic substitution, where morpholine displaces a leaving group, such as a halogen, from the pyridine nucleus. researchgate.netresearchgate.net For example, 2-morpholinonicotinic acid is synthesized by the reaction of 2-chloronicotinic acid with morpholine. researchgate.net

While the morpholine ring itself is relatively inert, its presence significantly influences the electronic properties of the pyridine ring. The nitrogen atom of the morpholine is a weak base and can be protonated under acidic conditions. The oxygen atom and the C-H bonds of the morpholine ring can participate in hydrogen bonding and hydrophobic interactions, which is a key feature in its use in medicinal chemistry. researchgate.netresearchgate.net Direct chemical transformations of the morpholine ring in this specific context are not widely reported and would likely require harsh conditions that could also affect the other functional groups in the molecule.

Electrophilic and Nucleophilic Reactivity of the Pyridine Nucleus of this compound

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (NAS). youtube.comlibretexts.orglumenlearning.com The reactivity of the pyridine nucleus in this compound is further modulated by the presence of the methyl group, the morpholino group, and the carboxylic acid group.

Electrophilic Reactivity: The pyridine nitrogen atom deactivates the ring towards electrophilic attack. The presence of the electron-donating morpholino group at the 2-position and the methyl group at the 6-position would be expected to partially counteract this deactivation. The morpholino group, being an amino ether, is an ortho-, para-director. byjus.com In this case, it would direct incoming electrophiles to the 3- and 5-positions. The methyl group is also an ortho-, para-director. The carboxylic acid group is a deactivating meta-director. Considering the combined effects, electrophilic substitution, if it were to occur, would likely be directed to the 5-position, which is ortho to the activating morpholino group and meta to the deactivating carboxylic acid group. However, forcing conditions would still be necessary for reactions like nitration or halogenation. youtube.com

Nucleophilic Reactivity: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at positions ortho and para to the ring nitrogen. In this compound, the positions are already substituted. However, if a good leaving group were present on the ring, nucleophilic substitution would be a viable transformation. The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid is a prime example of a nucleophilic aromatic substitution reaction where morpholine acts as the nucleophile. researchgate.netresearchgate.net The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride. nih.govresearchgate.net

Derivatization Pathways for Structural Diversification and Functional Exploration

The structural diversity of this compound can be expanded through derivatization of its functional groups, leading to the exploration of new chemical space and potentially novel biological activities. nih.govnih.govdrugbank.com

The carboxylic acid functionality is the most common site for derivatization. As discussed, it can be converted into a wide range of esters and amides to modulate properties like solubility, stability, and receptor binding. researchgate.netresearchgate.netnih.gov The synthesis of various nicotinic acid derivatives has been explored for applications in medicine and agriculture. researchgate.net

Modification of the pyridine ring itself is more challenging but can be achieved. For instance, if the methyl group were to be functionalized, for example through radical halogenation, it could open up further derivatization pathways. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methyl 2 Morpholinonicotinic Acid Derivatives

Elucidation of Structural Determinants for Biological Interactions

The biological activity of 6-methyl-2-morpholinonicotinic acid derivatives is profoundly influenced by the specific arrangement and nature of their constituent chemical groups. These structural features dictate how the molecule recognizes and interacts with its biological target, ultimately determining its potency and selectivity.

The morpholine (B109124) moiety at the 2-position is a key contributor to the molecule's interaction profile. The oxygen and nitrogen atoms within the morpholine ring can act as hydrogen bond acceptors and donors, respectively, forming crucial hydrogen bonds with amino acid residues in the active site of a target protein. The conformational flexibility of the morpholine ring also allows it to adopt an optimal orientation to maximize these interactions. Alterations to the morpholine ring, such as substitution or replacement with other heterocyclic systems, can dramatically impact biological activity by modifying these hydrogen bonding capabilities and steric interactions.

| Substituent Modification | Impact on Molecular Recognition |

| 6-Methyl Group | Engages in hydrophobic interactions; positional isomerism significantly alters activity. |

| 2-Morpholine Ring | Acts as hydrogen bond acceptor (oxygen) and donor (nitrogen); conformational flexibility allows for optimal binding orientation. |

| Modifications to the Morpholine Ring | Can alter hydrogen bonding capacity and introduce steric hindrance, impacting biological activity. |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound derivatives, the relative orientation of the pyridine (B92270) ring and the morpholine substituent is of particular importance. The molecule's ability to adopt a low-energy conformation that is complementary to the binding site of its biological target is essential for potent activity.

Conformational analysis, often performed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with computational modeling, reveals the preferred spatial arrangements of the molecule. These studies have shown that the dihedral angle between the pyridine and morpholine rings can significantly influence the molecule's ability to fit within a binding pocket. A more rigid conformation, while potentially pre-organizing the molecule for optimal binding, may also limit its ability to adapt to different target environments. Conversely, a more flexible molecule may bind to a wider range of targets but could suffer from an entropic penalty upon binding. Therefore, a balance between conformational rigidity and flexibility is often sought in the design of analogues.

Impact of Structural Modifications on Physiologically Relevant Physicochemical Attributes

The physicochemical properties of a drug candidate are as important as its biological activity, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound derivatives, key attributes such as lipophilicity and hydrogen bonding capacity are heavily influenced by structural modifications.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between an oily and an aqueous phase. This property is crucial for a drug's ability to cross cell membranes. The introduction of hydrophobic substituents, such as additional alkyl or aryl groups, to the this compound scaffold will generally increase its lipophilicity. Conversely, the incorporation of polar functional groups will decrease lipophilicity.

| Physicochemical Attribute | Impact of Structural Modifications |

| Lipophilicity (logP) | Increased by hydrophobic substituents (e.g., alkyl, aryl groups); Decreased by polar functional groups. |

| Hydrogen Bonding Capacity | Primarily determined by the morpholine ring and carboxylic acid; Can be modulated by derivatization (e.g., ester or amide formation). |

Computational Approaches in SAR and SPR Investigations

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and physicochemical properties, thereby guiding the synthesis of new compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined biological data.

These models, once validated, can be used to predict the activity of virtual compounds that have not yet been synthesized. This predictive capability allows for the in silico screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can provide valuable insights into the specific interactions between the ligand and the amino acid residues in the binding site. This information can rationalize the observed SAR and guide the design of new derivatives with improved binding affinity.

Molecular dynamics (MD) simulations take this a step further by simulating the movement of the ligand-protein complex over time. MD simulations can provide a more dynamic and realistic picture of the binding event, revealing the stability of the interactions and the conformational changes that may occur upon binding. These simulations are instrumental in understanding the intricate details of ligand-target interaction profiles and can help to refine the design of more effective and selective inhibitors.

Scientific Literature Lacks Specific Studies on this compound Derivatives

The inquiry for detailed research findings, including data tables and specific examples of lead optimization for this particular compound, did not yield any relevant results. Broader searches encompassing morpholinonicotinic acid derivatives and 2-morpholinopyridine scaffolds also failed to provide specific SAR or pharmacophore studies that could be directly applied to the requested chemical entity.

While the morpholine moiety and the nicotinic acid scaffold are individually well-recognized pharmacophores in medicinal chemistry, the specific combination and substitution pattern of this compound does not appear to be a subject of published research. General principles of medicinal chemistry suggest that the morpholine ring often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. nih.gov Similarly, the nicotinic acid core is a versatile scaffold found in numerous biologically active compounds. nih.gov

However, without specific studies on this compound and its derivatives, any discussion on its pharmacophore model or lead optimization would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the requested article, which was to be structured around specific SAR and lead optimization data for this compound, cannot be generated at this time due to the absence of the necessary primary research literature.

Molecular Mechanisms of Action and Biological Target Identification for 6 Methyl 2 Morpholinonicotinic Acid Derivatives

Investigation of Enzyme Inhibition and Modulation

Derivatives of 6-methyl-2-morpholinonicotinic acid have been investigated for their ability to inhibit or modulate the activity of various enzymes, playing crucial roles in cellular processes.

Kinase inhibitors can function through various mechanisms, including targeting the active or inactive states of the enzyme. nih.gov They can bind to the ATP-binding site, the substrate-binding site, or allosteric sites. nih.gov Targeting the active conformation is often aided by the availability of numerous X-ray crystal structures. nih.gov However, a drawback of targeting inactive kinases is the potential for mutations to cause a loss of inhibitor activity. nih.gov

Derivatives of related compounds, such as meridianins, have demonstrated potent inhibition of a variety of protein kinases, including those involved in cancer and neurodegenerative diseases. researchgate.net For instance, meridianin E shows potent and selective inhibition of CDK-1 and CDK-5. researchgate.net Some synthetic meridianin analogs are effective and selective inhibitors of glycogen (B147801) synthase-3 (GSK-3) and dual-specificity tyrosine-phosphorylation regulated kinase 1A (Dyrk-1A), which are implicated in Alzheimer's disease progression. researchgate.net

Inhibition of JAK/STAT3 Phosphorylation by Meridianin Derivatives:

Derivatives of meridianin, a structurally related compound class, have been identified as potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. mdpi.com This pathway is often hyperactivated in various cancers, making it an attractive therapeutic target. mdpi.commdpi.com

Studies have shown that certain meridianin derivatives can significantly inhibit the proliferation of cancer cell lines where the JAK/STAT3 pathway is overactive. mdpi.comnih.gov For example, one derivative, compound 6e, was found to inhibit the phosphorylation of JAK1, JAK2, and STAT3 at a concentration of 5 µM without affecting the total STAT3 level. mdpi.com This inhibition of STAT3 phosphorylation is a key mechanism for its anti-tumor activity. mdpi.comnih.govnih.govnih.gov Furthermore, this compound suppressed the expression of downstream genes regulated by STAT3, such as c-Myc, Cyclin D1, and Bcl-XL. mdpi.com

Another novel aldisine derivative, compound 11c, also demonstrated potent pan-JAK inhibitory activity, suppressing both constitutive and IL-6-induced STAT3 activation. mdpi.com This compound was shown to downregulate the expression of STAT3 target genes like Bcl-xl, C-Myc, and Cyclin D1. mdpi.com

The general mechanism involves the direct or indirect inhibition of JAK kinases, which in turn prevents the phosphorylation and activation of STAT3. nih.gov This blockage of the signaling cascade leads to the downregulation of genes involved in cell proliferation, survival, and invasion. mdpi.commdpi.com

Interactive Data Table: Inhibition of JAK/STAT3 Signaling by Meridianin and Aldisine Derivatives

| Compound | Target | Effect | Downstream Gene Regulation |

| Meridianin Derivative (6e) | JAK1, JAK2, STAT3 | Inhibits phosphorylation | Suppresses c-Myc, Cyclin D1, Bcl-XL |

| Aldisine Derivative (11c) | pan-JAKs, STAT3 | Inhibits constitutive and IL-6-induced activation | Downregulates Bcl-xl, C-Myc, Cyclin D1 |

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that generates the second messengers phosphocholine (B91661) and diacylglycerol (DAG) from phosphatidylcholine. nih.govnih.gov This enzyme is implicated in various pathological conditions, including cancer. nih.govnih.gov Inhibition of PC-PLC is a potential therapeutic strategy. nih.govnih.gov

While the human gene for PC-PLC has not yet been identified, the bacterial enzyme from Bacillus cereus (PC-PLCBc) has been a key model for inhibitor development. nih.govnih.gov Several classes of inhibitors have been identified, including 2-morpholinobenzoic acids. nih.govnih.gov One of the downstream effects of PC-PLC activity is the activation of NF-κB, a transcription factor that promotes genes related to cancer cell proliferation, angiogenesis, and survival. nih.gov By inhibiting PC-PLC, these compounds can halt cell cycle progression and reduce cancer cell motility. nih.gov

The development of novel PC-PLC inhibitors has also explored the incorporation of a nitric oxide (NO) donating motif into the 2-morpholinobenzoic acid scaffold. nih.gov This dual-action approach aims to both inhibit PC-PLC and deliver NO, which can also decrease NF-κB activity. nih.gov These N-nitrosylated derivatives have shown significantly enhanced anti-proliferative activity in cancer cell lines compared to their non-nitrosylated parent compounds. nih.gov

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotic acid. nih.gov This pathway is essential for cell proliferation, making DHODH a target for anti-cancer and anti-inflammatory drugs. nih.gov

Some small molecules have been shown to activate p53 by inhibiting DHODH. nih.gov For instance, tenovins are a class of compounds that can inhibit DHODH activity. nih.gov Structural modeling suggests that these inhibitors can interact with key residues in the enzyme's active site, such as Gln-46. nih.gov Inhibition of DHODH leads to an S-phase arrest in the cell cycle. nih.gov

The mechanism of inhibition can vary. Some inhibitors bind to a pocket on the opposite face of the flavin cofactor from the substrate, a site where the physiological oxidant, ubiquinone (CoQ), is thought to bind. nih.gov This binding pocket shows considerable sequence variability between species, allowing for the development of species-specific inhibitors. nih.gov

Characterization of Interactions with Other Molecular Targets

Beyond enzyme inhibition, derivatives of this compound and related nicotinic acid compounds have been shown to interact with other molecular targets, including viral proteins.

Nicotinic acid and its derivatives have demonstrated a potential role in antiviral innate immunity. directivepublications.org Nicotinic acid can promote autophagy through the GPR109A receptor, which in turn enhances the release of interferons and helps the host resist viral infections. directivepublications.org This suggests a host-targeted antiviral mechanism. mdpi.comgoogle.com

Furthermore, some natural compounds and their derivatives are being investigated as inhibitors of viral components. nih.gov For example, derivatives of glycyrrhizinic acid, when acylated with nicotinic acid, have been tested for their antiviral activity against SARS-CoV-2. mdpi.com While the precise interaction with viral coat proteins for this compound itself is not detailed, the broader class of nicotinic acid derivatives shows promise in targeting both viral and host components to combat viral infections. mdpi.comnih.gov

Analysis of Cellular Pathway Modulation In Vitro

The in vitro effects of this compound derivatives and related compounds on cellular pathways are a critical area of investigation, particularly concerning the induction of apoptosis and the regulation of downstream gene expression.

Derivatives of meridianin, for instance, have been shown to induce apoptosis in human leukemia cell lines. nih.gov The proposed mechanism involves the regulation of key apoptotic proteins such as caspase-9, caspase-3, and PARP, as well as members of the Bcl-2 family like Mcl-1 and Bcl-2. nih.gov

As previously mentioned in the context of JAK/STAT3 inhibition, derivatives of meridianin and aldisine effectively suppress the expression of STAT3 downstream genes. mdpi.commdpi.com This includes genes that are critical for cell cycle progression (Cyclin D1) and cell survival (Bcl-XL, c-Myc). mdpi.commdpi.com The downregulation of these genes is a direct consequence of inhibiting the upstream signaling pathway and contributes significantly to the observed anti-proliferative and pro-apoptotic effects. mdpi.commdpi.com

The regulation of gene expression by such compounds is a key aspect of their mechanism of action. nih.govnih.gov By modulating specific signaling pathways, these derivatives can alter the transcriptional landscape of a cell, leading to desired therapeutic outcomes like the inhibition of cancer cell growth. mdpi.commdpi.comnih.govnih.gov

Applications of 6 Methyl 2 Morpholinonicotinic Acid As a Synthetic Building Block and Intermediate

Strategic Use in the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. The synthesis of these complex structures often relies on the use of versatile synthons or building blocks that can be readily modified. mdpi.com Aryl and heteroaryl ketones, for example, serve as valuable starting materials for a wide array of aromatic heterocycles. mdpi.com

6-Methyl-2-morpholinonicotinic acid is a strategic building block due to the presence of two key heterocyclic systems: pyridine (B92270) and morpholine (B109124). The pyridine ring is a common feature in numerous bioactive molecules and natural products. nih.govnih.gov The morpholine ring is also a frequently used heterocycle in medicinal chemistry, often added to molecules to improve their pharmacokinetic profile. youtube.com The combination of these two rings in a single molecule, along with a carboxylic acid functional group, provides multiple points for chemical modification, allowing chemists to construct more elaborate and complex heterocyclic frameworks.

Development of Advanced Organic Intermediates for Specialty Chemicals

Advanced organic intermediates are crucial for the synthesis of complex molecules, acting as stepping stones between basic starting materials and the final, often more complex, products. scbt.com These intermediates are essential for creating agrochemicals, dyes, and other industrial chemicals. scbt.com The development of efficient synthetic routes to these intermediates is a key focus of chemical research. scbt.com

This compound itself can be considered an advanced organic intermediate. Its synthesis from simpler precursors provides a molecule with enhanced functionality. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, which then serve as handles for further reactions. For instance, the related compound 6-methylnicotinic acid can be esterified to methyl 6-methylnicotinate (B8608588), a common reaction in organic synthesis. google.com The presence of the methyl group and the morpholine ring also offers sites for further chemical elaboration, making it a valuable precursor for a range of specialty chemicals with tailored properties.

Contribution to Privileged Scaffold Research in Drug Discovery

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. These scaffolds are considered "privileged" because they appear in a disproportionately high number of bioactive compounds. nih.gov Examples of privileged scaffolds include quinolines and anthraquinones. scbt.com The identification and utilization of such scaffolds is a key strategy in drug discovery, as it provides a validated starting point for the design of new therapeutic agents.

The structure of this compound contains two components that are themselves considered privileged: the pyridine ring and the morpholine ring. nih.govyoutube.com

Pyridine: This scaffold is present in a vast number of natural products and synthetic drugs, exhibiting a wide range of biological activities. nih.gov Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a highly versatile component in drug design.

The combination of these two privileged structures in this compound results in a hybrid scaffold that holds significant potential for the discovery of novel bioactive molecules.

A common strategy in modern drug discovery is the synthesis of compound libraries, which are large collections of structurally related molecules. These libraries are then screened against biological targets to identify "hit" compounds with desired activity. Privileged scaffolds serve as excellent templates for the design of such libraries. nih.gov

The pyridine-morpholine scaffold of this compound is an ideal starting point for generating a focused compound library. The carboxylic acid group on the pyridine ring is a key functional handle that allows for the attachment of a wide variety of chemical building blocks through amide bond formation, a robust and well-understood reaction. Furthermore, modifications can potentially be made to the morpholine ring or other positions on the pyridine ring, allowing for the systematic exploration of the chemical space around this privileged core. This approach, known as diversity-oriented synthesis, can lead to the rapid identification of compounds with optimized biological activity.

Table 1: Illustrative Compound Library Generation from this compound

| Base Scaffold | Reactive Site | Coupling Partner (Example) | Resulting Compound Class |

| This compound | Carboxylic Acid (-COOH) | Primary/Secondary Amine (R-NH₂) | Amide Derivatives |

| This compound | Carboxylic Acid (-COOH) | Alcohol (R-OH) | Ester Derivatives |

Scaffold hopping is a computational or synthetic strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced by a different, often structurally distinct, scaffold. The goal is to generate novel chemical entities that retain the desired biological activity but possess improved properties, such as enhanced potency, better selectivity, or a more favorable safety profile. This approach allows chemists to explore new intellectual property space and overcome limitations of existing drug candidates.

The pyridine-morpholine framework of this compound can serve as a valuable reference point for scaffold hopping. By understanding the key interactions that this scaffold makes with a biological target, chemists can design new scaffolds that mimic these interactions while presenting a completely different molecular architecture. For example, the pyridine ring might be replaced with another aromatic heterocycle, or the morpholine ring could be substituted with a different saturated heterocycle, in an effort to fine-tune the molecule's three-dimensional shape and physicochemical properties.

Role in the Synthesis of Specific Bioactive Molecules and Related Scaffolds (e.g., intermediates for pranoprofen (B1678049) and diflufenican)

The value of a chemical intermediate is often demonstrated by its application in the synthesis of known bioactive molecules. While not a direct precursor in the most common synthesis routes, the structural motifs within this compound are closely related to intermediates used for important agrochemicals and pharmaceuticals.

For the herbicide diflufenican (B1670562) , a key intermediate in its synthesis is 2-chloronicotinic acid. This intermediate, like this compound, is a substituted nicotinic acid. The synthesis of diflufenican involves reacting a 2-halonicotinic acid ester with 2,4-difluoroaniline. The structural similarity highlights the utility of the nicotinic acid framework as a foundational building block for complex, functionalized pyridine derivatives.

The anti-inflammatory drug pranoprofen features a different heterocyclic system, a chromeno[2,3-b]pyridine core. mdpi.com Although the synthesis of pranoprofen does not directly involve this compound, the shared pyridine ring underscores the importance of this heterocycle in the construction of biologically active molecules. The principles of pyridine chemistry are central to assembling the core structure of pranoprofen.

Therefore, this compound serves as a valuable building block for creating analogues of existing bioactive molecules or as a starting point for entirely new structures that incorporate the favorable pyridine-morpholine scaffold.

Theoretical and Computational Chemistry of 6 Methyl 2 Morpholinonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-Methyl-2-morpholinonicotinic acid. These calculations provide insights into the molecule's geometry, stability, and the distribution of electrons, which are fundamental to its chemical behavior.

A study on the closely related compound, 6-methylnicotinic acid, using DFT with the B3LYP method and a 6-311+G(d,p) basis set, revealed key structural and electronic features that are likely to be shared with this compound. jocpr.com The optimized geometry of 6-methylnicotinic acid showed a non-planar skeleton, with the methyl group deviating from the plane of the heterocyclic ring. jocpr.com Similar deviations would be expected for this compound, further influenced by the bulky morpholine (B109124) group. The presence of intermolecular hydrogen bonds, such as O-H---N and C-H---O, were found to stabilize the crystal structure of 6-methylnicotinic acid, a feature that would also be anticipated in the solid state of its morpholino derivative. jocpr.com

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and polarizability. For 6-methylnicotinic acid, the calculated frontier orbital energy gap was found to be 5.4352 eV, suggesting it is a relatively soft and polarizable molecule. jocpr.com The introduction of a morpholino group at the 2-position of the nicotinic acid ring would likely alter the electronic properties, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity and polarizability.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including biological targets. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and morpholine groups and the nitrogen of the pyridine (B92270) ring, indicating sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound based on Analogues

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Geometry | Non-planar skeleton | DFT calculations on 6-methylnicotinic acid jocpr.com |

| Frontier Orbital Energy Gap (HOMO-LUMO) | Likely < 5.4 eV | Comparison with 6-methylnicotinic acid (5.4352 eV) jocpr.com and the electron-donating effect of the morpholino group |

| Reactivity | Soft and polarizable | Lower predicted HOMO-LUMO gap |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the transitions between them. Such information is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional conformation.

An MD simulation of this compound would typically be initiated by placing the molecule in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions. nih.gov The system is then subjected to a series of energy minimization and equilibration steps before a production run is performed. mdpi.com During the production run, the trajectories of all atoms are calculated over time by integrating Newton's equations of motion. nih.gov

The analysis of the MD trajectory can reveal the preferred conformations of the molecule and the flexibility of its different parts, such as the morpholine ring and the orientation of the carboxylic acid group. For instance, MD simulations on other flexible molecules have shown how different conformers can be identified and their relative populations estimated. nih.gov The effect of the solvent on the conformational preferences can also be investigated by analyzing the interactions between the solute and solvent molecules. Water molecules are likely to form hydrogen bonds with the polar groups of this compound, which can influence its conformational stability.

Furthermore, MD simulations can shed light on the dynamics of key structural features. For example, in a study of N6-methyladenosine in an RNA hairpin, MD simulations revealed that the methyl group could exist in different rotameric states (syn and anti) and that methylation enhanced the conformational flexibility of the molecule. nih.gov Similar rotational flexibility would be expected for the methyl group on the pyridine ring of this compound.

Prediction of Molecular Interactions and Binding Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

For this compound, molecular docking studies could be employed to predict its binding mode and affinity to various biological targets. This process involves generating a three-dimensional model of the compound and docking it into the binding site of a target protein whose structure has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy) and is available from databases like the Protein Data Bank (PDB). nih.gov

A molecular docking study on a related compound, methyl 2-chloro-6-methyl pyridine-4-carboxylate (MCMP), demonstrated its potential as an inhibitor for irritable bowel syndrome (IBS) by targeting specific receptors. nih.gov The study identified the key interactions between MCMP and the amino acid residues in the binding pocket of the target protein. nih.gov Similar interactions, such as hydrogen bonds and hydrophobic interactions, would be expected to play a crucial role in the binding of this compound to its biological targets. The morpholine ring, with its potential for hydrogen bonding, and the methyl group, contributing to hydrophobic interactions, would likely be key determinants of binding specificity and affinity.

The binding affinity, often expressed as a docking score or binding free energy, can be estimated using scoring functions that take into account various energetic terms. These predictions can help to prioritize compounds for further experimental testing. For example, in a study of morphinan (B1239233) derivatives, molecular docking was used to rationalize the observed differences in binding affinities to the µ-opioid receptor. nih.gov

Table 2: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Example from Related Studies |

|---|---|---|

| Target Protein | A specific enzyme or receptor implicated in a disease | µ-opioid receptor for morphinans nih.gov, targets for IBS for MCMP nih.gov |

| Binding Site | The pocket on the protein where the ligand binds | Defined by key amino acid residues |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, van der Waals forces | Identified through docking simulations nih.govnih.gov |

In Silico Screening and Rational Design of Novel Analogues with Desired Attributes

In silico screening and rational drug design are computational approaches that leverage our understanding of molecular interactions to design new molecules with improved properties, such as enhanced biological activity, better selectivity, or improved pharmacokinetic profiles. Starting from a lead compound like this compound, novel analogues can be designed and evaluated computationally before being synthesized and tested in the laboratory.

The process of rational design often begins with identifying the key structural features of the lead compound that are responsible for its biological activity. This "pharmacophore" can then be used as a template to design new molecules. For instance, if the morpholine ring and the carboxylic acid group of this compound are found to be essential for its activity, new analogues could be designed by modifying other parts of the molecule, such as the methyl group or the pyridine ring, to optimize its interactions with the target.

Computational tools can be used to generate large virtual libraries of analogues by making systematic modifications to the lead structure. rsc.org These virtual compounds can then be subjected to in silico screening, which involves a series of computational filters to predict their properties. These filters can include molecular docking to predict binding affinity, as well as predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

For example, a study on the design of novel quinazolinone derivatives involved the synthesis of a series of analogues and their evaluation as cytotoxic agents. nih.gov In silico studies, including molecular docking, were used to rationalize the observed biological activities and to guide the design of more potent compounds. nih.gov Similarly, the design of novel analogues of this compound could involve exploring different substituents on the pyridine ring or modifying the morpholine moiety to improve its binding to a specific target and to optimize its drug-like properties. This iterative process of design, computational evaluation, and experimental validation is a cornerstone of modern drug discovery.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。